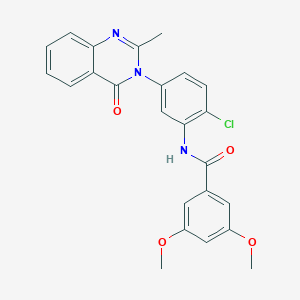

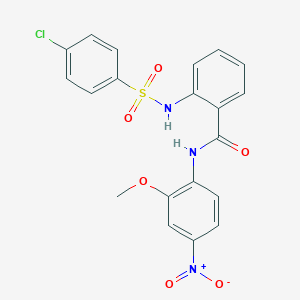

![molecular formula C22H17FN2O3S2 B2356880 2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 895468-55-0](/img/structure/B2356880.png)

2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is a chemical compound that falls under the category of benzothiazole (BT) sulfonamides . BT sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of BT sulfonamides, including “2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide”, involves a few key steps . These steps include a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Molecular Structure Analysis

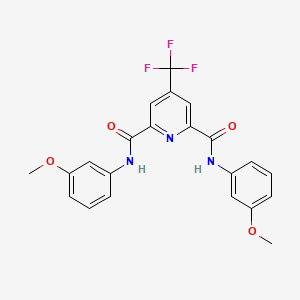

The molecular structure of “2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is characterized by the presence of a benzothiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . The compound also contains a fluorophenyl group and a methylbenzothiazolyl group attached to the sulfonamide group .

Chemical Reactions Analysis

The chemical reactions involving “2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” are largely centered around its N-H bond. This bond is labile, which allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The compound has been investigated for its luminescent properties, particularly in the context of organic light-emitting diodes (OLEDs). Researchers have synthesized derivatives of this compound, such as BTZ-Cz-OH and BTZ-DCz-OH, which serve as ligands. These ligands form complexes with boron difluoride (BF₂), resulting in enhanced emission properties. The materials exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. Upon coordination with boron difluoride, a significant blue shift and enhanced emission are observed. These materials have been successfully employed as efficient dopants in OLEDs, demonstrating strong emission, low turn-on voltages (3.9-4.8 V), and improved performance compared to the ligands alone. Notably, BTZ-Cz-BF, when doped at 10 wt%, exhibits the best OLED performance, with a maximum luminance of 3940 cd/m², maximum current efficiency of 8.26 cd/A, and maximum external quantum efficiency (EQE) of 3.34% .

Photophysical Phenomena in Different Solvents

Another avenue of research involves studying the photophysical behavior of the compound in various solvents. For instance, 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), a derivative of this compound, has exhibited distinct photophysical phenomena depending on the solvent environment. Understanding these solvent effects can provide valuable insights for applications in areas such as photochemistry and photophysics .

Naphthalene Synthesis

The compound plays a crucial role in naphthalene synthesis. By linking the aromatic imidazole unit to 2-(benzo[d]thiazol-2-yl)phenol, researchers have explored its potential in creating naphthalene derivatives. Investigating the photophysical properties of these derivatives can contribute to the development of novel synthetic pathways for naphthalene compounds .

properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S2/c1-14-2-11-19-20(12-14)29-22(25-19)15-3-7-17(8-4-15)24-21(26)13-30(27,28)18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOZFYJDAIYVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

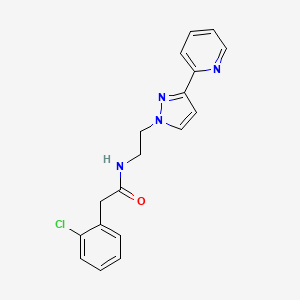

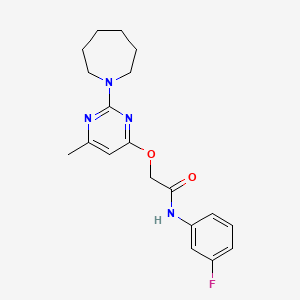

![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)

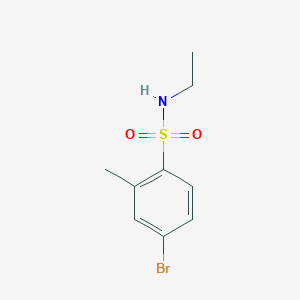

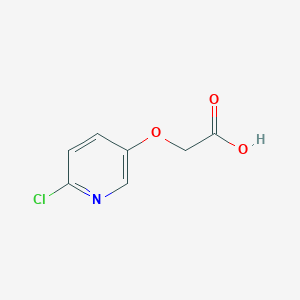

![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)

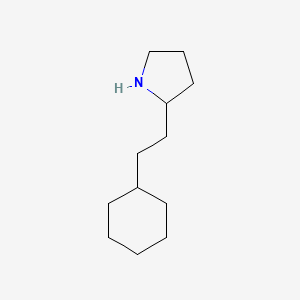

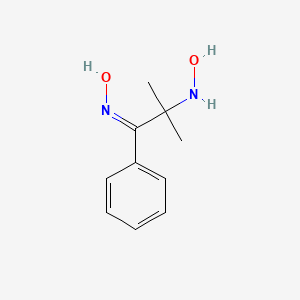

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2356808.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2356811.png)

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)